molecular formula C14H11N5O4 B2794400 N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396758-47-6

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2794400
CAS No.: 1396758-47-6
M. Wt: 313.273
InChI Key: OUHJSURBSZOFIT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a unique combination of furan, pyrazine, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the alkylation of furan with an appropriate alkyl halide.

    Synthesis of the pyrazine-2-carboxamide: This involves the reaction of pyrazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under amide-forming conditions.

    Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the oxazole ring: The final step involves the cyclization of the coupled intermediate to form the oxazole ring, which can be achieved through a cyclodehydration reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide and oxazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted amides and oxazoles.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. The furan and pyrazine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide
  • N-(thiophen-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
  • N-(furan-2-ylmethyl)-2-(pyrimidine-2-carboxamido)oxazole-4-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.

Biological Activity

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, with the CAS number 1396758-47-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C14H11N5O4C_{14}H_{11}N_{5}O_{4}, with a molecular weight of 313.27 g/mol. The compound features a complex structure that includes an oxazole ring, which is often associated with various biological activities.

Antiviral Activity

Recent studies indicate that compounds similar to this compound exhibit antiviral properties. For instance, research on oxazinyl flavonoids has shown promising results against Tobacco Mosaic Virus (TMV), with certain derivatives demonstrating higher antiviral activity compared to established antiviral agents like ribavirin . Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential in this area.

Anticancer Potential

Compounds containing oxazole and pyrazine moieties have been explored for their anticancer properties. A study focusing on similar structures revealed significant cytotoxic effects against various cancer cell lines, indicating that the incorporation of these functional groups may enhance anticancer activity . While direct studies on this compound are lacking, the existing literature supports further investigation into its potential as an anticancer agent.

Enzyme Inhibition

The compound's structure suggests it may inhibit specific enzymes involved in disease processes. For example, oxazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme linked to melanin production and implicated in certain skin disorders . This inhibition could open pathways for therapeutic applications in dermatology.

Synthesis and Evaluation of Related Compounds

A series of studies have synthesized various derivatives of oxazole and pyrazine compounds to evaluate their biological activities. For instance, a recent study synthesized multiple oxazinyl flavonoids and assessed their antiviral and fungicidal activities against common agricultural pathogens . The results indicated that many synthesized compounds exhibited moderate to high inhibitory activities, suggesting a promising avenue for developing new agrochemicals.

Mechanistic Studies

Mechanistic studies on similar compounds have revealed insights into their mode of action. For example, the inhibition of viral replication by certain oxazine derivatives was attributed to their ability to interfere with viral enzyme functions, highlighting the importance of structural features in dictating biological activity .

Summary of Biological Activities

Biological Activity Activity Type Reference
AntiviralModerate to High
AnticancerCytotoxic Effects
Enzyme InhibitionTyrosinase Inhibition

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c20-12(17-6-9-2-1-5-22-9)11-8-23-14(18-11)19-13(21)10-7-15-3-4-16-10/h1-5,7-8H,6H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHJSURBSZOFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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